trans-1,2-Bis(tributylstannyl)ethene
CAS No.: 14275-61-7
Cat. No.: VC20957916
Molecular Formula: C26H56Sn2
Molecular Weight: 606.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14275-61-7 |
---|---|
Molecular Formula | C26H56Sn2 |
Molecular Weight | 606.1 g/mol |
IUPAC Name | tributyl-[(E)-2-tributylstannylethenyl]stannane |
Standard InChI | InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; |
Standard InChI Key | VNKOWRBFAJTPLS-UHFFFAOYSA-N |
Isomeric SMILES | CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC |
SMILES | CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC |
Introduction
Chemical Identity and Structure
Trans-1,2-Bis(tributylstannyl)ethene, with the CAS number 14275-61-7, is an organostannane compound with the molecular formula C₂₆H₅₆Sn₂. It has a molecular weight of 606.14 g/mol and features a characteristic trans-configuration around the central carbon-carbon double bond . The compound is also known by several synonyms including (E)-1,2-Bis(tributylstannyl)ethene, trans-1,2-Bis(tri-n-butylstannyl)ethylene, and (E)-1,2-Bis(tributyltin)ethylene .
The structure consists of a central ethene unit with each carbon atom bonded to a tributyltin (Bu₃Sn) group in the trans configuration. The tributyltin groups contain three n-butyl chains attached to a central tin atom, creating a molecule with significant steric bulk and distinctive reactivity patterns. This structural arrangement contributes to its usefulness as a vinyl anion synthon in organic synthesis .
Structural Identifiers and Characteristics
The compound can be identified through various chemical identifiers including the InChIKey VNKOWRBFAJTPLS-UHFFFAOYSA-N and BRN number 3613803 . Its exact mass is calculated as 608.242615 atomic mass units . The structural configuration, particularly the trans arrangement of the two tributyltin groups, plays a crucial role in its chemical behavior and applications.
Physical Properties and Characteristics
Trans-1,2-Bis(tributylstannyl)ethene exhibits distinctive physical properties that influence its handling, storage, and applications. The compound typically appears as a colorless to slightly yellow liquid with specific physical parameters outlined in the table below .
Physical Property | Value |
---|---|
Physical State | Liquid |
Color | Orange to colorless/slightly yellow |
Melting Point | 180-182°C |
Boiling Point | 185°C at 0.01 mm Hg (494.8±55.0°C at 760 mmHg) |
Density | 1.15 g/cm³ |
Refractive Index | 1.5030 |
Flash Point | 185°C at 0.01 mm Hg (252.8±18.6°C) |
Vapor Pressure | 0.0±1.2 mmHg at 25°C |
LogP | 17.17 |
Solubility Profile
Synthesis and Preparation Methods
The primary method for the preparation of trans-1,2-Bis(tributylstannyl)ethene involves reductive hydrostannation of tributylstannylacetylene. This reaction proceeds with tri-n-butylstannane as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator .
Detailed Synthetic Route
The synthesis begins with tributylstannylacetylene, which undergoes reductive hydrostannation when treated with tri-n-butylstannane in the presence of catalytic amounts of AIBN. This reaction results in the stereoselective formation of the trans isomer in high yield . The reaction can be represented as:
Tributylstannylacetylene + Tri-n-butylstannane (Bu₃SnH) → Trans-1,2-Bis(tributylstannyl)ethene
Purification Techniques
After synthesis, the compound can be purified through different methods depending on the required purity and scale. Distillation represents one effective purification approach, particularly suitable for larger-scale preparations. Alternatively, preparative reverse-phase chromatography can be employed for smaller-scale purifications or when higher purity is required .
Applications and Chemical Reactivity
Trans-1,2-Bis(tributylstannyl)ethene serves as a versatile reagent in organic synthesis with several significant applications stemming from its unique structural features and reactivity patterns.
Role as a Vinyl Anion Synthon
One of the most valuable applications of trans-1,2-Bis(tributylstannyl)ethene is its function as a versatile vinyl anion synthon. The compound undergoes efficient monotransmetalation when treated with alkyllithium reagents or higher-order organocuprates . This selective replacement of one tributyltin group creates reactive vinyl metal species that can participate in further transformations.
Palladium-Catalyzed Coupling Reactions
Safety Parameter | Classification/Statement |
---|---|
GHS Symbols | GHS06, GHS08, GHS09 |
Signal Word | Danger |
Hazard Statements | H301, H312, H315, H319, H360FD, H372, H410 |
Precautionary Statements | P202, P273, P280, P301+P310, P302+P352+P312, P305+P351+P338 |
Hazard Codes | T (Toxic), N (Dangerous for the environment) |
Risk Statements | 21-25-36/38-48/23/25-50/53 |
Safety Statements | 36/37/39-45-61-60 |
Transportation Classification | UN 2788, Hazard Class 6.1, Packing Group II |
WGK Germany | 3 |
Environmental Considerations
The compound is classified as dangerous for the environment (N), with specific risk statement 50/53 indicating high toxicity to aquatic organisms with potential long-term adverse effects in the aquatic environment . Proper disposal procedures must be followed, and release into the environment should be prevented.
Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated Date |
---|---|---|---|---|---|
Sigma-Aldrich | 731625 | 97% | 1g | $76.40 | 2024-03-01 |
Sigma-Aldrich | 731625 | 97% | 5g | $304.00 | 2024-03-01 |
Alfa Aesar | L20130 | 96% | 1g | $129.00 | 2023-06-20 |
Alfa Aesar | L20130 | 96% | 5g | $534.00 | 2023-06-20 |
Matrix Scientific | 069567 | 90% | 25g | $1,378.00 | 2021-12-16 |
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